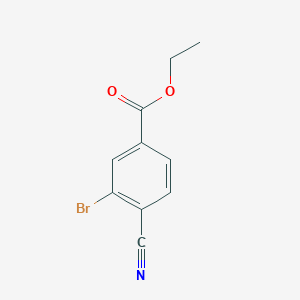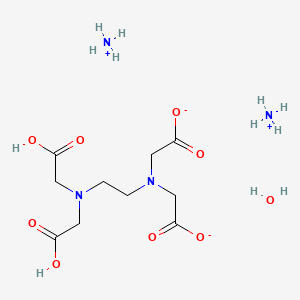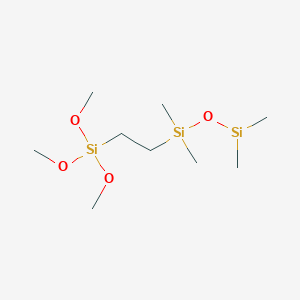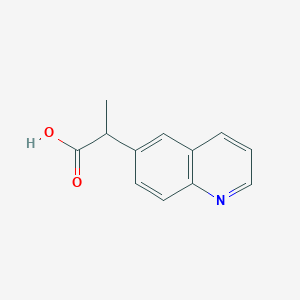
1-(3,5-Dichloropyridin-2-YL)ethanone
Vue d'ensemble
Description
1-(3,5-Dichloropyridin-2-YL)ethanone is a chemical compound with the CAS Number: 141454-65-1 . It has a molecular weight of 190.03 and its molecular formula is C7H5Cl2NO . It is a solid substance and is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for 1-(3,5-Dichloropyridin-2-YL)ethanone is 1S/C7H5Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Catalytic Applications
1-(3,5-Dichloropyridin-2-yl)ethanone derivatives have been utilized in the synthesis and characterization of iron and cobalt dichloride complexes bearing NNN tridentate ligands. These complexes exhibit catalytic behavior toward ethylene, demonstrating significant potential in polymerization and oligomerization reactions. Such catalytic activities highlight the compound's utility in developing new materials and chemicals through efficient ethylene reactivity processes (Sun et al., 2007).
Materials Science
In materials science, the synthesis of innovative nicotinonitriles incorporating pyrene and/or fluorene moieties through a domino four-component condensation reaction demonstrates the utility of 1-(3,5-Dichloropyridin-2-yl)ethanone derivatives. These compounds exhibit strong blue-green fluorescence emission, making them promising candidates for applications in optoelectronics and materials science, due to their strong absorption quenching and pronounced emission spectra (Hussein et al., 2019).
Antimicrobial Activity
The antimicrobial activity of 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a derivative synthesized from 1-(3,5-Dichloropyridin-2-yl)ethanone, has been documented. This compound exhibits significant antimicrobial properties, suggesting its potential in developing new antimicrobial agents (Salimon et al., 2011).
Corrosion Inhibition
Derivatives of 1-(3,5-Dichloropyridin-2-yl)ethanone have been evaluated as corrosion inhibitors for carbon steel in a hydrochloric acid medium. Studies show that these compounds act as effective mixed (cathodic/anodic) inhibitors, providing a chemical basis for the development of new corrosion-resistant materials and coatings (Hegazy et al., 2012).
Synthetic Chemistry
The compound has played a pivotal role in synthetic chemistry, serving as a key intermediate in the synthesis of complex molecules such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol. Such synthetic applications underline the compound's utility in constructing novel chemical structures with potential applications in various fields, including pharmaceuticals and organic materials (Percino et al., 2006).
Safety and Hazards
The safety information for 1-(3,5-Dichloropyridin-2-YL)ethanone includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBXTZVAEKVARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617241 | |
| Record name | 1-(3,5-Dichloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloropyridin-2-YL)ethanone | |
CAS RN |
141454-65-1 | |
| Record name | 1-(3,5-Dichloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

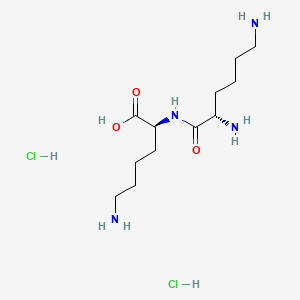
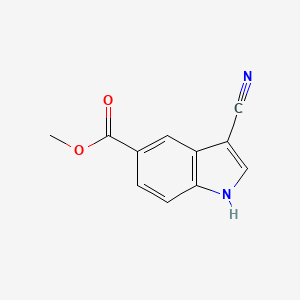
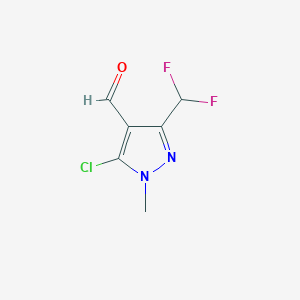
![6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine](/img/structure/B1592220.png)
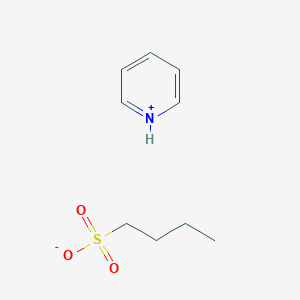
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1592223.png)
